molecular formula C21H23NO5 B8064026 N-Fmoc-5-methoxy-L-norvaline

N-Fmoc-5-methoxy-L-norvaline

Cat. No.: B8064026
M. Wt: 369.4 g/mol
InChI Key: YOGQAEXQMBLDTM-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-5-methoxy-L-norvaline is a derivative of L-norvaline, an amino acid. The compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group and a methoxy group at the fifth position of the norvaline side chain. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-5-methoxy-L-norvaline typically involves the protection of the amino group of 5-methoxy-L-norvaline with the Fmoc group. This is achieved by reacting 5-methoxy-L-norvaline with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-5-methoxy-L-norvaline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Fmoc-5-methoxy-L-norvaline is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action of N-Fmoc-5-methoxy-L-norvaline involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

    N-Fmoc-L-norvaline: Similar structure but lacks the methoxy group.

    N-Fmoc-5-methoxy-L-leucine: Similar structure with a different side chain.

Uniqueness: N-Fmoc-5-methoxy-L-norvaline is unique due to the presence of both the Fmoc protecting group and the methoxy group, which provides additional reactivity and versatility in synthetic applications .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-26-12-6-11-19(20(23)24)22-21(25)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGQAEXQMBLDTM-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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